zinc;3,5-bis(trifluoromethyl)benzenediazonium;tetrachloride zinc;3,5-bis(trifluoromethyl)benzenediazonium;tetrachloride
Brand Name: Vulcanchem
CAS No.: 14263-91-3
VCID: VC18400465
InChI: InChI=1S/2C8H3F6N2.4ClH.Zn/c2*9-7(10,11)4-1-5(8(12,13)14)3-6(2-4)16-15;;;;;/h2*1-3H;4*1H;/q2*+1;;;;;+2/p-4
SMILES:
Molecular Formula: C16H6Cl4F12N4Zn
Molecular Weight: 689.4 g/mol

zinc;3,5-bis(trifluoromethyl)benzenediazonium;tetrachloride

CAS No.: 14263-91-3

Cat. No.: VC18400465

Molecular Formula: C16H6Cl4F12N4Zn

Molecular Weight: 689.4 g/mol

* For research use only. Not for human or veterinary use.

zinc;3,5-bis(trifluoromethyl)benzenediazonium;tetrachloride - 14263-91-3

Specification

CAS No. 14263-91-3
Molecular Formula C16H6Cl4F12N4Zn
Molecular Weight 689.4 g/mol
IUPAC Name zinc;3,5-bis(trifluoromethyl)benzenediazonium;tetrachloride
Standard InChI InChI=1S/2C8H3F6N2.4ClH.Zn/c2*9-7(10,11)4-1-5(8(12,13)14)3-6(2-4)16-15;;;;;/h2*1-3H;4*1H;/q2*+1;;;;;+2/p-4
Standard InChI Key RVJMLOOUJQZBSY-UHFFFAOYSA-J
Canonical SMILES C1=C(C=C(C=C1C(F)(F)F)[N+]#N)C(F)(F)F.C1=C(C=C(C=C1C(F)(F)F)[N+]#N)C(F)(F)F.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]

Introduction

Structural and Molecular Characteristics

Molecular Composition

Zinc;3,5-bis(trifluoromethyl)benzenediazonium;tetrachloride comprises a zinc ion (Zn²⁺) coordinated to two 3,5-bis(trifluoromethyl)benzenediazonium cations and four chloride anions. The diazonium group (-N₂⁺) is stabilized by resonance with the aromatic ring, while the trifluoromethyl (-CF₃) groups introduce steric bulk and electron-withdrawing effects. The compound’s InChIKey (RVJMLOOUJQZBSY-UHFFFAOYSA-J) and SMILES notation (C1=C(C=C(C=C1C(F)(F)F)[N+]#N)C(F)(F)F.C1=C(C=C(C=C1C(F)(F)F)[N+]#N)C(F)(F)F.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]) provide precise descriptors of its connectivity and stereochemistry.

Table 1: Key Molecular Properties

PropertyValue
CAS No.14263-91-3
Molecular FormulaC₁₆H₆Cl₄F₁₂N₄Zn
Molecular Weight689.4 g/mol
IUPAC NameZinc;3,5-bis(trifluoromethyl)benzenediazonium;tetrachloride
PubChem Compound ID167039

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound remains unpublished, analogous diazonium salts exhibit planar aromatic systems with diazonium groups oriented perpendicular to the ring. Infrared (IR) spectroscopy typically shows stretches at 2200–2300 cm⁻¹ for the diazonium group and 1100–1200 cm⁻¹ for C-F bonds. Nuclear magnetic resonance (NMR) spectra would reveal distinct proton environments for the aromatic ring and coupling patterns influenced by the -CF₃ groups.

Synthesis and Manufacturing

Diazotization Process

The synthesis begins with diazotization of 3,5-bis(trifluoromethyl)aniline. In acidic conditions (e.g., HCl), sodium nitrite (NaNO₂) converts the primary amine (-NH₂) to a diazonium chloride intermediate. Subsequent metathesis with zinc chloride (ZnCl₂) yields the final product:

2 C₈H₄F₆N₂⁺Cl⁻ + ZnCl₂ → C₁₆H₆Cl₄F₁₂N₄Zn\text{2 C₈H₄F₆N₂⁺Cl⁻ + ZnCl₂ → C₁₆H₆Cl₄F₁₂N₄Zn}

Optimization Strategies

Key parameters include:

  • Temperature: Maintained below 5°C to prevent diazonium decomposition.

  • Solvent System: Polar aprotic solvents (e.g., tetrahydrofuran) enhance solubility .

  • Purification: Recrystallization from ethanol/water mixtures removes unreacted precursors.

Industrial-Scale Production

Patent JP2006265129A highlights zinc-mediated reductions of nitroarenes to hydrazo compounds, suggesting scalable methods for precursor synthesis . For instance, reducing 3-nitrobenzotrifluoride with zinc in alkaline aqueous/organic solvent mixtures produces intermediates critical for diazonium salt preparation .

Reactivity and Mechanistic Insights

Electrophilic Substitution

The diazonium group acts as a leaving group, enabling arylation reactions. For example, in Sandmeyer reactions, copper catalysts replace -N₂⁺ with halides or cyanide:

C₈H₄F₆N₂⁺ + CuCN → C₈H₄F₆CN + N₂↑ + Cu⁺\text{C₈H₄F₆N₂⁺ + CuCN → C₈H₄F₆CN + N₂↑ + Cu⁺}

Azo Coupling

In alkaline media, the compound couples with electron-rich aromatics (e.g., phenols) to form azo dyes. The -CF₃ groups direct electrophilic attack to the para position, enhancing regioselectivity.

Stability Considerations

The trifluoromethyl groups stabilize the diazonium ion against hydrolysis, allowing storage at 0–4°C for weeks. Decomposition pathways involve N₂ release and formation of aryl radicals, which can dimerize or abstract hydrogen.

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s ability to introduce trifluoromethylated aryl groups aids in synthesizing kinase inhibitors and antiviral agents. For example, coupling with indole derivatives produces scaffolds for non-nucleoside reverse transcriptase inhibitors.

Materials Science

In polymer chemistry, it serves as a crosslinking agent for fluorinated polyimides, enhancing thermal stability (>400°C) and dielectric properties .

Table 2: Application Case Studies

ApplicationTarget ProductKey Benefit
Drug DiscoveryTrifluoromethylated Aryl AminesImproved metabolic stability
Polymer SynthesisFluorinated PolyimidesHigh thermal resistance
Dye ManufacturingAzo PigmentsEnhanced lightfastness

Future Research Directions

Catalytic Applications

Exploring its use in photoredox catalysis could enable C-H functionalization under mild conditions. Preliminary studies on related borates (e.g., trityl tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) suggest potential in hydride abstraction reactions .

Medicinal Chemistry

Structural analogs with modified -CF₃ substitution patterns may improve drug bioavailability. Computational modeling (e.g., DFT) could optimize steric and electronic parameters for target binding.

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